molecular formula C5H4F3N3O2 B1443431 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 856905-32-3

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1443431
CAS No.: 856905-32-3
M. Wt: 195.1 g/mol
InChI Key: ZONMHTNINSNEGZ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the molecule, making it valuable in medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethylamine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the trifluoroethyl group and the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-1-3(4(12)13)9-10-11/h1H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONMHTNINSNEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856905-32-3
Record name 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Reactant of Route 6
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

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